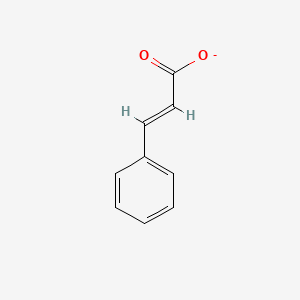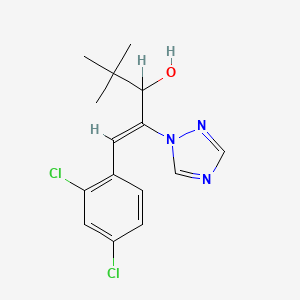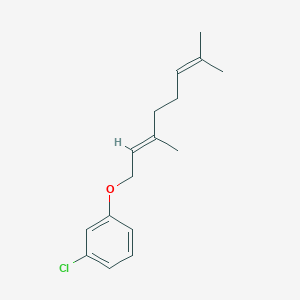
Micrococcin P1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Micrococcin P1 is a thiopeptide antibiotic known for its potent antibacterial, antiprotozoal, antimalarial, cytotoxic, and gene-modulating activities . It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . This compound was first discovered in the mid-20th century and has since been the subject of extensive research due to its unique structure and broad-spectrum activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of Micrococcin P1 involves a series of complex steps. A novel molybdenum (VI)-oxide/picolinic acid catalyst is used for the cyclodehydration of cysteine peptides to form thiazoline heterocycles . The synthesis features a C–H activation strategy to install the trisubstituted pyridine core and thiazole groups. The process includes peptide coupling and macrocyclization at the thiazole carboxylic acid adjacent to valine .
Industrial Production Methods: The purification process involves a one-step protocol resulting in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Micrococcin P1 undergoes various chemical reactions, including cyclodehydration and peptide coupling . The compound’s synthesis involves the formation of thiazoline heterocycles and macrocyclization .
Common Reagents and Conditions:
Cyclodehydration: Molybdenum (VI)-oxide/picolinic acid catalyst under mild and neutral conditions.
Peptide Coupling: Standard peptide coupling reagents and conditions.
Major Products: The major product of these reactions is the fully synthesized this compound, which exhibits potent antimicrobial properties .
Aplicaciones Científicas De Investigación
Micrococcin P1 has a wide range of scientific research applications:
Mecanismo De Acción
Micrococcin P1 exerts its effects by inhibiting ribosomal protein synthesis. It interacts with the L11 binding domain (RplK) of the 23S ribosomal RNA, thereby blocking the synthesis of essential proteins in bacteria . This mechanism is similar to other thiopeptide antibiotics, making it a valuable tool in combating antibiotic-resistant bacterial strains .
Comparación Con Compuestos Similares
Thiocillin I: Another thiopeptide antibiotic with a similar structure and mode of action.
Lacticin 481: A thiopeptide with antibacterial activity against Gram-positive bacteria.
Uniqueness: Micrococcin P1 is unique due to its broad-spectrum activity and potent inhibition of ribosomal protein synthesis . Its ability to combat MRSA and Mycobacterium tuberculosis makes it particularly valuable in medical research .
Propiedades
Fórmula molecular |
C48H49N13O9S6 |
|---|---|
Peso molecular |
1144.4 g/mol |
Nombre IUPAC |
2-[2-[(12S,19R,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21+,22+,33+,34-,35-/m0/s1 |
Clave InChI |
MQGFYNRGFWXAKA-GXSYYHJRSA-N |
SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |
SMILES isomérico |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C |
SMILES canónico |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |
Sinónimos |
micrococcin micrococcin P1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[2-(3-{3-[({[({[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-2-hydroxy-3-methylbutanamido}propanamido)ethyl]sulfanyl}-5-oxopent-3-enoic acid](/img/structure/B1238485.png)
![2-(dimethylamino)ethyl 2-[(Z)-1-(4-chlorophenyl)ethylideneamino]oxyacetate](/img/structure/B1238487.png)



![4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B1238494.png)

![[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)

![4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol](/img/structure/B1238501.png)


